![molecular formula C21H21NO4 B2544442 N-(4-ethoxyphenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide CAS No. 878716-05-3](/img/structure/B2544442.png)
N-(4-ethoxyphenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of various furan-3-carboxamide derivatives has been explored in the provided papers. For instance, the synthesis of N-(4-bromophenyl)furan-2-carboxamide was achieved by reacting furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine, yielding high product percentages . Another study described the synthesis of a series of 4-(arylamino)-2,5-dihydro-2-oxo-N-(trans-2-phenyl-cyclopropyl)furan-3-carboxamides through a novel rearrangement process involving N-substituted 2-amino-4,5-dihydro-4-oxofuran-3-carboxylic acids . Additionally, the synthesis of 3-nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho[2,1-b]furan-2-carboxamides was reported, starting from ethyl naphtha[2,1-b]furan-2-carboxylate and proceeding through several steps including the formation of Schiff bases and subsequent reactions with chloro acetyl chloride .
Molecular Structure Analysis
The molecular structures of the synthesized furan-3-carboxamide derivatives were confirmed using various spectroscopic techniques. NMR, IR, and MS data were used to assign the structures of compounds obtained from the acid-catalyzed transformations of N-(5-methyl-2-furyl)ethyl 3-aminothieno[2,3-b]pyridine-2-carboxamides . Similarly, the structures of the synthesized N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2-substituted phenoxypropanamide derivatives were confirmed by 1H NMR and mass spectral data .
Chemical Reactions Analysis
The papers describe various chemical reactions involved in the synthesis of furan-3-carboxamide derivatives. These include nucleophilic displacement reactions, rearrangements, and reactions involving Schiff bases . The transformations in acidic media leading to furan ring opening and recyclization into new heterocyclic systems were also reported .
Physical and Chemical Properties Analysis
The physical and chemical properties of furan-3-carboxamides were investigated in relation to their antimicrobial activities. Some compounds exhibited significant in vitro antimicrobial activity against a range of microorganisms, including bacteria and fungi . QSAR studies were applied to find correlations between physicochemical parameters of the compounds and their biological activities, suggesting that certain structural features may enhance antimicrobial efficacy .
Case Studies and Biological Evaluation
Several of the synthesized furan-3-carboxamide derivatives were evaluated for their biological activities. The N-(4-bromophenyl)furan-2-carboxamide analogues demonstrated anti-bacterial activities against clinically isolated drug-resistant bacteria, with docking studies and molecular dynamics simulations validating their interactions with bacterial proteins . The novel antiallergic compounds showed potent activity in inhibiting the action of serotonin, histamine, and bradykinin in rats . Furthermore, the synthesized N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2-substituted phenoxypropanamide derivatives were found to possess good antibacterial and antifungal activities .
Scientific Research Applications
Antibacterial Applications
Furan-carboxamide derivatives have been synthesized and evaluated for their antibacterial activities against clinically isolated drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. These studies demonstrate the potential of furan-carboxamide compounds to serve as effective antibacterial agents, especially against drug-resistant strains. The efficacy of these compounds is often validated through computational docking studies and molecular dynamics simulations, highlighting their mechanism of action at the molecular level (Siddiqa et al., 2022).
Photovoltaic Applications
Phenothiazine derivatives with furan conjugated linkers have been explored for their use in dye-sensitized solar cells. The incorporation of furan as a conjugated linker in these compounds has led to an improvement in solar energy-to-electricity conversion efficiency, demonstrating the utility of furan derivatives in enhancing the performance of photovoltaic devices (Kim et al., 2011).
Antiprotozoal Applications
Furan-carboxamide derivatives have also been investigated for their antiprotozoal activities. Specific compounds have shown significant in vitro and in vivo efficacy against Trypanosoma brucei rhodesiense and Plasmodium falciparum, highlighting their potential as antiprotozoal agents. These studies provide a foundation for the development of new therapeutic agents against protozoal infections (Ismail et al., 2004).
Fluorescence Imaging and Bio-imaging Applications
Furan-carboxamide derivatives have been utilized as fluorescent chemosensors for the detection of ions such as Cd2+ and CN−. These compounds exhibit turn-on or turn-off fluorescence responses upon binding to specific ions, making them useful tools for environmental monitoring and bio-imaging applications. Their application extends to live cell imaging and zebrafish larvae, demonstrating their biocompatibility and effectiveness as biomarkers (Ravichandiran et al., 2020).
Synthesis and Antimicrobial Activity
Further research has focused on the synthesis of furan-carboxamide derivatives and their evaluation for antimicrobial and antioxidant activities. These compounds have shown promising results against a variety of microorganisms, suggesting their potential in the development of new antimicrobial and antioxidant agents (Devi et al., 2010).
properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-3-24-17-10-6-16(7-11-17)22-21(23)19-12-13-25-20(19)14-26-18-8-4-15(2)5-9-18/h4-13H,3,14H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXIXUVBGZABAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(OC=C2)COC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

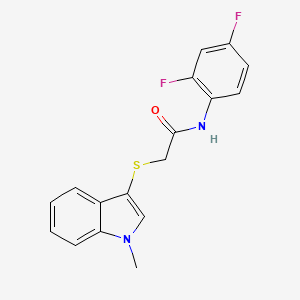
![1-(11-Azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl)-2-chloroethanone](/img/structure/B2544360.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide](/img/structure/B2544361.png)
![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2544362.png)
![1-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2544363.png)
![[4-(1,3-benzodioxol-5-ylmethyl)piperazino][1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]methanone](/img/structure/B2544364.png)
![Benzyl (2-(([2,3'-bipyridin]-4-ylmethyl)amino)-2-oxoethyl)carbamate](/img/structure/B2544365.png)
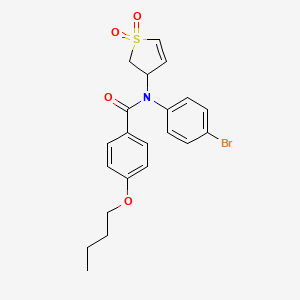

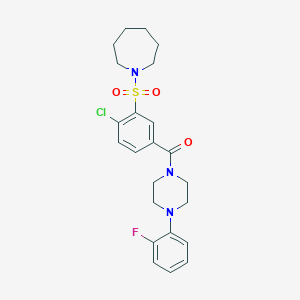

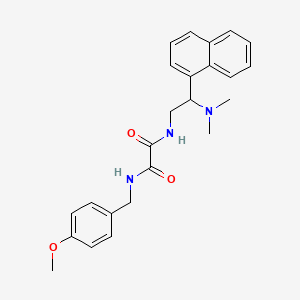
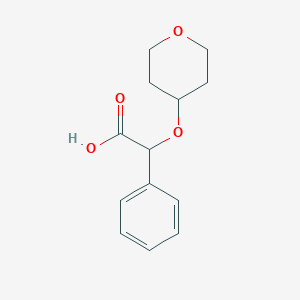
![5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2544381.png)